Adenosine,cordycepin,cordycepin
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Overview
Description
Adenosine: and cordycepin are two closely related nucleoside compounds with significant biological and pharmacological importance. Adenosine is a naturally occurring nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various physiological processes, including energy transfer, signal transduction, and regulation of the sleep-wake cycle . Cordycepin is primarily extracted from the medicinal mushroom Cordyceps and has been studied for its diverse therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Adenosine: Adenosine can be synthesized through various methods, including the Fischer glycosylation reaction, where adenine is reacted with ribose in the presence of an acid catalyst.
Cordycepin: Cordycepin can be synthesized from adenosine through a multi-step process. Another method includes the protection of the 5’-OH group, esterification, removal of the -O-tosyl group, and deprotection.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Adenosine:
-
Cordycepin:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: Phosphorylation reactions typically use ATP and kinase enzymes.
Deamination: Deamination reactions can be catalyzed by adenosine deaminase.
Major Products:
Adenosine: Inosine, hypoxanthine, AMP, ADP, ATP.
Cordycepin: Cordycepin monophosphate, diphosphate, triphosphate, 3’-deoxyinosine.
Scientific Research Applications
Chemistry:
- Adenosine and cordycepin are used as building blocks in the synthesis of nucleic acids and nucleotides .
Biology:
- Adenosine plays a role in cellular energy transfer and signal transduction .
- Cordycepin has been studied for its effects on cell survival, proliferation, and inflammation .
Medicine:
- Adenosine is used as an intravenous medication for certain cardiac arrhythmias .
- Cordycepin has shown potential as an anticancer, anti-inflammatory, and immunomodulatory agent .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Inosine: A nucleoside similar to adenosine, involved in purine metabolism.
Deoxyadenosine: A derivative of adenosine, lacking a hydroxyl group at the 2’ position.
Cytidine: A nucleoside similar to cordycepin, involved in RNA synthesis.
Uniqueness:
Properties
CAS No. |
125207-74-1 |
---|---|
Molecular Formula |
C30H37N15O14P2 |
Molecular Weight |
893.7 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-12(55-28)4-53-60(49,50)58-15-2-13(56-29(15)44-10-41-18-23(32)35-7-38-26(18)44)5-54-61(51,52)59-21-20(48)16(3-46)57-30(21)45-11-42-19-24(33)36-8-39-27(19)45/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI Key |
LAJAHHQIECMAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O |
Origin of Product |
United States |
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